1-Acetyl-5-aminoindole
CAS No.: 16066-93-6
Cat. No.: VC21029519
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16066-93-6 |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 1-(5-aminoindol-1-yl)ethanone |
Standard InChI | InChI=1S/C10H10N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,11H2,1H3 |
Standard InChI Key | MNKQEYHXWMJMGA-UHFFFAOYSA-N |
SMILES | CC(=O)N1C=CC2=C1C=CC(=C2)N |
Canonical SMILES | CC(=O)N1C=CC2=C1C=CC(=C2)N |
Introduction
Physical and Chemical Properties
1-Acetyl-5-aminoindole exhibits specific physical and chemical characteristics that influence its handling, storage, and applications in synthetic processes. The following table summarizes its key properties:
The compound features a basic aromatic indole structure with an acetyl group at the nitrogen position (N1) and an amino group at the C5 position. This arrangement confers both nucleophilic properties (through the amino group) and electrophilic sites, making it versatile for various chemical transformations .
Synthesis and Preparation
Several synthetic routes can be employed to prepare 1-Acetyl-5-aminoindole. While the search results don't provide a direct synthetic pathway specific to this compound, relevant information can be extrapolated from related compounds and general principles of indole chemistry.
Acetylation of 5-Aminoindole
The most straightforward approach involves the N-acetylation of 5-aminoindole (CAS: 5192-03-0). This reaction typically employs acetylating agents such as acetic anhydride or acetyl chloride, potentially in the presence of a base .
Reduction of 1-Acetyl-5-nitroindole
Another viable route involves the reduction of 1-Acetyl-5-nitroindole to the corresponding amino derivative. This transformation can be accomplished using various reducing agents such as:
-
Tin(II) chloride (SnCl₂)
-
Iron powder in acidic conditions
-
Catalytic hydrogenation (H₂/Pd-C)
-
Sodium dithionite (Na₂S₂O₄)
Drawing from information on related compounds, the reduction of nitro compounds to amines often requires careful control of reaction conditions to avoid side reactions and optimize yields .
Structure and Characterization
1-Acetyl-5-aminoindole possesses a distinctive structure that can be characterized through various spectroscopic techniques. Its structural integrity is typically confirmed through the following analytical methods:
Spectroscopic Analysis
Standard characterization techniques for 1-Acetyl-5-aminoindole include:
-
Infrared (IR) Spectroscopy: Shows characteristic bands for N-H stretching (amino group), C=O stretching (acetyl group), and aromatic C=C stretching patterns .
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy reveals distinctive patterns for the indole protons, as well as signals for the amino and acetyl groups .
-
Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of acetylated aminoindoles .
The compound's structure conforms to verification via these spectroscopic methods, as indicated in commercial specifications .
Applications in Research and Industry
1-Acetyl-5-aminoindole has found diverse applications across several research domains and industrial sectors:
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its structural features make it valuable for developing indole-based derivatives with potential therapeutic effects, including:
-
Antipsychotic properties: The structural scaffold has been utilized in compounds designed to modulate central nervous system function .
-
Antidepressant properties: Derivatives have shown promise in addressing mood disorders through various mechanistic pathways .
-
Receptor modulators: The compound's framework can be elaborated to create ligands for various receptor systems .
Synthetic Applications
As a versatile building block in organic synthesis, 1-Acetyl-5-aminoindole facilitates:
-
Development of more complex heterocyclic systems
-
Creation of combinatorial libraries for drug discovery
-
Exploration of structure-activity relationships in medicinal chemistry
Material Science
While less documented, potential applications extend to:
-
Development of specialty dyes and pigments
-
Production of advanced materials with specific electronic properties
Related Compounds
Understanding related compounds provides valuable context for 1-Acetyl-5-aminoindole's chemistry and applications.
Parent Compound: 5-Aminoindole
5-Aminoindole (CAS: 5192-03-0) serves as the parent compound and exhibits the following properties:
-
Molecular formula: C₈H₈N₂
-
Molecular weight: 132.16 g/mol
-
Physical form: Crystalline powder, off-white to gray-brown
-
Melting point: 131-133°C (dec.)
-
Storage requirements: Keep in dark place, inert atmosphere, room temperature
-
Solubility: Soluble in DMSO and methanol, insoluble in water
5-Aminoindole functions as a ligand for hydrophobic charge induction chromatography and serves as a reagent for various synthetic elaborations .
Related Derivatives
1-Acetyl-5-bromoindole (CAS: 61995-52-6):
-
Molecular formula: C₁₀H₈BrNO
-
Molecular weight: 238.08 g/mol
-
Represents a halogenated analog that can serve as a versatile intermediate for further functionalization through cross-coupling reactions
Research Findings
Recent research involving 1-Acetyl-5-aminoindole and structurally related compounds has yielded interesting findings in multiple areas:
Anticancer Applications
Studies on substituted indole derivatives have shown promising anticancer activities:
-
5-Nitroindole compounds with pyrrolidine substituents have demonstrated binding to c-Myc promoter G-quadruplex DNA
-
These compounds can downregulate c-Myc expression and induce cell-cycle arrest in cancer cells
-
The compounds increase intracellular reactive oxygen species, contributing to their anticancer effects
While the research specifically studied 5-nitroindole derivatives, the structural similarity to 1-Acetyl-5-aminoindole suggests potential for similar applications, as amino groups can be introduced through reduction of the nitro group .
Synthetic Methodology Advancements
Research on acetylation reactions of heterocyclic compounds provides insights potentially applicable to 1-Acetyl-5-aminoindole:
-
Selective acetylation methods have been developed for related heterocycles such as aminotriazoles
-
Careful control of reaction conditions, including solvent choice and temperature, can significantly impact regioselectivity and product distribution
-
Different acetylating agents (acetic anhydride vs. acetyl chloride) can lead to different product profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume